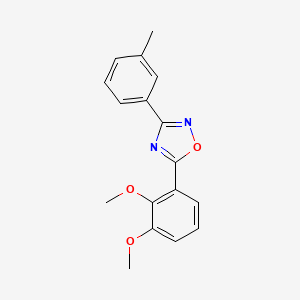
5-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DMXAA, ASA404, or Vadimezan. It was first synthesized in the early 1990s, and since then, it has been the subject of numerous studies investigating its potential in the fields of cancer research, immunology, and infectious diseases.
Wirkmechanismus
The mechanism of action of DMXAA involves the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is a key component of the innate immune system and is responsible for detecting the presence of viral and bacterial infections. DMXAA works by binding to a specific receptor on the surface of immune cells, which activates the STING pathway and leads to the production of interferons and other cytokines.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. These effects include the induction of cytokine production, activation of immune cells, and inhibition of tumor growth. DMXAA has also been shown to have anti-angiogenic properties, which means that it can inhibit the growth of blood vessels that supply tumors with nutrients and oxygen.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMXAA in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for investigating the immune system and its response to infections and tumors. However, one limitation of using DMXAA is that it can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of interest is the development of new analogs of DMXAA that have improved potency and selectivity. Another area of interest is the use of DMXAA in combination with other drugs to enhance its anti-tumor activity. Finally, there is interest in investigating the role of DMXAA in the treatment of viral infections, particularly in the context of emerging viral diseases such as COVID-19.
Conclusion:
DMXAA is a chemical compound that has shown promise in the fields of cancer research, immunology, and infectious diseases. Its mechanism of action involves the activation of the STING pathway, which leads to the production of interferons and other cytokines. DMXAA has several biochemical and physiological effects, including the inhibition of tumor growth and the activation of immune cells. While there are limitations to its use in lab experiments, there are several future directions for research on DMXAA that could lead to new treatments for cancer and infectious diseases.
Synthesemethoden
The synthesis of DMXAA involves several steps, including the reaction of 2,3-dimethoxybenzaldehyde with 3-methylbenzylamine to form an imine intermediate. This intermediate is then reacted with cyanogen bromide to form the oxadiazole ring system, which is the core structure of DMXAA. The final step involves the reduction of the imine to form the desired product.
Wissenschaftliche Forschungsanwendungen
DMXAA has been shown to have potential applications in cancer research, immunology, and infectious diseases. In cancer research, DMXAA has been shown to have anti-tumor activity in preclinical models of various cancers, including melanoma, lung cancer, and colon cancer. DMXAA works by activating the immune system to attack cancer cells, leading to tumor regression.
In immunology, DMXAA has been shown to activate the immune system by inducing the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha. This activation of the immune system can be used to treat viral infections, including hepatitis B and C, as well as bacterial infections such as tuberculosis.
Eigenschaften
IUPAC Name |
5-(2,3-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-4-7-12(10-11)16-18-17(22-19-16)13-8-5-9-14(20-2)15(13)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZKBLQLTNGZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

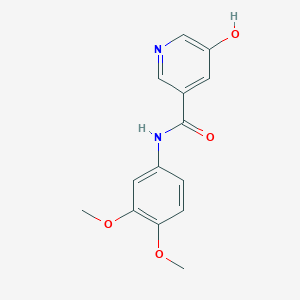

![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)
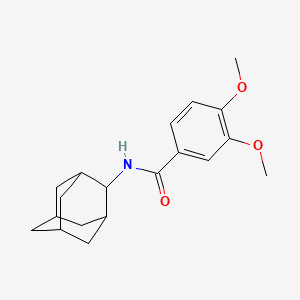
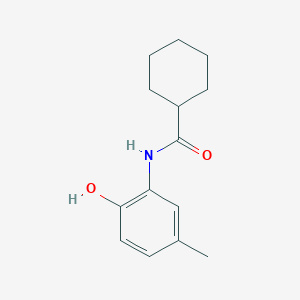
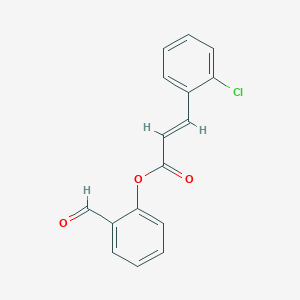
![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)
![5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid](/img/structure/B5772099.png)
![4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B5772106.png)
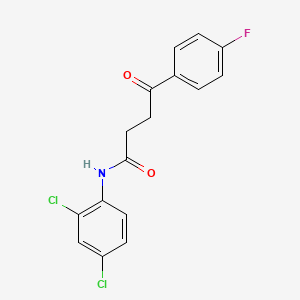

![3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5772150.png)
![{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid](/img/structure/B5772156.png)